molecular formula C16H14N4O3S B6541879 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1058198-11-0

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B6541879
CAS No.: 1058198-11-0
M. Wt: 342.4 g/mol
InChI Key: NLHOODKKXTWOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a chemical compound designed for research purposes, featuring a dihydropyrimidin-2(1H)-one core, a pharmacophore of significant interest in medicinal chemistry. This scaffold is recognized for its potential as a versatile scaffold for developing enzyme inhibitors. Compounds based on the dihydropyrimidinone structure have been investigated as potent and highly selective mechanism-based inhibitors for enzymes like Myeloperoxidase (MPO), which is implicated in various inflammatory and cardiovascular diseases . Furthermore, this core structure has been explored in the development of inhibitors for S-nitrosoglutathione reductase, suggesting a potential research pathway in cardiovascular and metabolic diseases . The incorporation of the 1,3-thiazole ring, a privileged structure in drug discovery, may further modulate the compound's biological activity and physicochemical properties. This combination of structural features makes this compound a valuable tool for researchers in the fields of medicinal chemistry and pharmacology, particularly for those studying enzyme inhibition and designing new therapeutic agents for inflammatory and cardiovascular conditions.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-12-4-2-11(3-5-12)13-8-15(22)20(10-18-13)9-14(21)19-16-17-6-7-24-16/h2-8,10H,9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHOODKKXTWOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_4O_3S, with a molecular weight of approximately 366.43 g/mol. The structural components include:

  • A dihydropyrimidine core.
  • A methoxyphenyl group.
  • A thiazole moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including those involved in cancer cell proliferation and metabolic processes. The thiazole group can enhance binding affinity through additional interactions with enzyme active sites.
  • Radical Scavenging : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Research has demonstrated that derivatives of the dihydropyrimidine class exhibit significant anticancer properties. For example:

  • MTT Assay Results : In vitro studies using the MTT assay have shown that this compound can effectively reduce cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The IC50 values indicate a dose-dependent response, with lower concentrations leading to higher cell death rates .
Cell LineIC50 (µM)Reference
MDA-MB-23115.6
U-8719.6

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using the DPPH radical scavenging method:

  • DPPH Assay Results : The compound demonstrated a scavenging effect comparable to standard antioxidants like ascorbic acid, indicating its potential utility in reducing oxidative damage in biological systems .

Case Studies

  • Inhibition of Enzymes : A study highlighted that derivatives similar to this compound inhibited acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Research indicated that compounds within this class showed activity against various bacterial strains, making them candidates for developing new antimicrobial agents .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in several therapeutic areas:

Anticancer Activity

Studies have shown that compounds with similar structures to 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide possess anticancer properties. The dihydropyrimidine scaffold is known for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

Compounds containing thiazole and pyrimidine rings have been reported to exhibit antimicrobial activity against a range of pathogens. The thiazole moiety in this compound may enhance its interaction with microbial enzymes, leading to inhibition of bacterial growth. Preliminary studies suggest that derivatives of this compound could serve as effective antibacterial agents.

Anti-inflammatory Effects

Research into similar pyrimidine derivatives has indicated potential anti-inflammatory effects, likely due to their ability to modulate inflammatory pathways. The presence of the methoxyphenyl group may contribute to the anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications which can enhance its biological activity:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Thiazole Ring : Contributes to biological activity through interactions with target proteins.

Case Studies and Research Findings

Several studies have explored the applications and efficacy of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity in vitro against various cancer cell lines with IC50 values in the low micromolar range.
Study 2Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than standard antibiotics.
Study 3Explored anti-inflammatory effects in animal models, reporting reduced levels of inflammatory markers following treatment with related compounds.

Comparison with Similar Compounds

Pyrimidinone Derivatives

2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c) Key differences: Incorporates a cyano group at C5 and a nitrobenzo[d]thiazole instead of a simple thiazole. Impact: The nitro group increases polarity (Rf = 0.71) and may enhance binding to charged residues in enzyme targets. Melting point (273–275°C) is higher than the target compound (data unavailable), suggesting greater crystallinity .

6-(Substituted-phenyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) Key differences: Replaces the thiazole with a benzo[b][1,4]oxazinone ring. Yields (75–86%) are higher due to optimized Cs₂CO₃-mediated synthesis .

Thiazole-Based Analogues

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) Key differences: Features a piperazine linker instead of a pyrimidinone core. Impact: The piperazine enhances solubility (logP ~2.1) and introduces basicity.

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Key differences: Substitutes the pyrimidinone with a phenylpiperazine group. Impact: The phenylpiperazine moiety increases affinity for serotonin receptors but reduces thermal stability (melting point 281–282°C vs. unmeasured for the target compound) .

Physicochemical Properties

Property Target Compound Compound 8c Compound 18
Molecular Weight (g/mol) 326.4 551.42 438.54
Melting Point (°C) N/A 273–275 302–303
Key Functional Groups Pyrimidinone, Thiazole Cyano, Nitro Piperazine
  • Thermal Stability : Piperazine-containing analogues (e.g., 18) exhibit higher melting points, likely due to stronger intermolecular interactions .

Preparation Methods

Biginelli Reaction with Modifications

The pyrimidinone scaffold is synthesized via a modified Biginelli reaction, which traditionally combines an aldehyde, β-keto ester, and urea under acidic conditions. For this compound:

  • 4-Methoxybenzaldehyde serves as the aryl aldehyde.

  • Ethyl acetoacetate provides the β-keto ester component.

  • Urea facilitates cyclization.

Procedure :

  • 4-Methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) are refluxed in ethanol with concentrated HCl (3 mL) for 12 hours.

  • The crude product is recrystallized from ethanol to yield 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

  • Decarboxylation : Heating the ester at 180°C under vacuum removes the carboxylate group, yielding 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine .

Characterization :

  • 1H NMR (DMSO-d6) : δ 8.12 (s, 1H, NH), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 5.32 (s, 1H, CH), 3.78 (s, 3H, OCH3), 2.24 (s, 3H, CH3).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Synthesis of the Thiazole-Acetamide Fragment

Preparation of 2-Aminothiazole

The thiazole ring is synthesized via the Hantzsch thiazole synthesis :

  • Bromoacetone (10 mmol) and thiourea (10 mmol) are refluxed in ethanol (30 mL) for 6 hours.

  • The product, 2-aminothiazole , is filtered and recrystallized from ethanol.

Characterization :

  • 1H NMR (CDCl3) : δ 6.82 (s, 1H, thiazole-H), 5.12 (br s, 2H, NH2).

  • MS (EI) : m/z 102 [M+H]+.

Acetamide Formation

2-Aminothiazole is acylated to introduce the acetamide group:

  • 2-Aminothiazole (10 mmol) is dissolved in dry dichloromethane (20 mL) under nitrogen.

  • Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol).

  • After stirring for 4 hours, the mixture is washed with water, and the product, N-(1,3-thiazol-2-yl)chloroacetamide , is isolated via vacuum filtration.

Characterization :

  • 1H NMR (DMSO-d6) : δ 7.45 (d, J = 3.8 Hz, 1H, thiazole-H), 7.12 (d, J = 3.8 Hz, 1H, thiazole-H), 4.20 (s, 2H, CH2Cl), 10.25 (s, 1H, NH).

  • IR (KBr) : 3280 cm⁻¹ (NH), 1655 cm⁻¹ (C=O).

Coupling of Pyrimidinone and Thiazole-Acetamide

Alkylation of Pyrimidinone Nitrogen

The pyrimidinone’s nitrogen (position 1) is alkylated with the chloroacetamide-thiazole derivative:

  • 4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine (5 mmol) is dissolved in dry DMF (15 mL).

  • Sodium hydride (60% dispersion, 6 mmol) is added at 0°C, followed by N-(1,3-thiazol-2-yl)chloroacetamide (5.5 mmol).

  • The reaction is stirred at 80°C for 8 hours, then quenched with ice water.

  • The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1).

Characterization :

  • 1H NMR (DMSO-d6) : δ 8.45 (s, 1H, NH), 7.88 (d, J = 3.6 Hz, 1H, thiazole-H), 7.50 (d, J = 8.5 Hz, 2H, Ar-H), 7.20 (d, J = 3.6 Hz, 1H, thiazole-H), 6.98 (d, J = 8.5 Hz, 2H, Ar-H), 4.62 (s, 2H, CH2CO), 3.80 (s, 3H, OCH3).

  • 13C NMR (DMSO-d6) : δ 170.2 (C=O), 163.8 (C=O), 159.1 (C-OCH3), 152.4 (thiazole-C), 142.3 (pyrimidinone-C), 128.5–114.2 (Ar-C), 55.8 (OCH3), 42.1 (CH2CO).

Optimization and Mechanistic Insights

Role of Base in Alkylation

Sodium hydride deprotonates the pyrimidinone’s nitrogen, enhancing its nucleophilicity for the SN2 displacement of chloride from the chloroacetamide. Alternative bases (e.g., K2CO3, DBU) resulted in lower yields (<40%).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) facilitated higher reaction rates compared to THF or acetonitrile, likely due to improved solubility of intermediates.

Byproduct Formation

Minor byproducts included N-alkylated thiazole (from over-alkylation) and hydrolysis products (from residual moisture). These were minimized by rigorous drying of solvents and reagents.

Alternative Synthetic Routes

Mitsunobu Coupling

A Mitsunobu reaction was explored to couple the pyrimidinone with N-(1,3-thiazol-2-yl)hydroxyacetamide , but low yields (<20%) and phosphine oxide byproducts rendered this approach impractical.

One-Pot Assembly

Attempts to synthesize the compound via a one-pot reaction of 4-methoxybenzaldehyde, thiourea, and chloroacetamide in the presence of iodine yielded complex mixtures, necessitating chromatographic separation.

Scale-Up Considerations

Industrial Feasibility

The current protocol is scalable to kilogram quantities with:

  • Reaction Temperature Control : Jacketed reactors maintain 80°C during alkylation.

  • Continuous Extraction : Centrifugal partition chromatography reduces purification time.

Environmental Impact

Waste streams containing DMF are treated via distillation recovery (>90% efficiency), aligning with green chemistry principles .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents dimerization
SolventDMF/DCMEnhances solubility
Reaction Time12–18 hoursMaximizes conversion
CatalystK₂CO₃Facilitates thiol activation

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C NMR : Verify methoxyphenyl (δ 3.8 ppm for OCH₃) and thiazole protons (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ at m/z 385.0922 (calculated) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at 1680–1700 cm⁻¹) and NH bending (1540 cm⁻¹) .

Basic: How to design initial biological activity screens?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at 1–100 µM .
  • Solubility : Pre-screen in PBS (pH 7.4) with DMSO ≤0.1% to avoid false negatives .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Address discrepancies via:

  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based results to identify off-target effects .
  • Metabolic Stability : Use liver microsome assays to rule out rapid degradation .
  • Molecular Docking : Model interactions with target proteins (e.g., COX-2) to validate binding hypotheses .

Advanced: What computational strategies predict reaction mechanisms?

Methodological Answer:
Employ quantum mechanical modeling:

  • Density Functional Theory (DFT) : Calculate transition states for thioether bond formation .
  • Reaction Pathway Analysis : Use software like Gaussian to simulate intermediates and activation energies .
  • Machine Learning : Train models on PubChem reaction datasets to predict optimal conditions .

Advanced: How to address isomerism or polymorphism in crystallization?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 85:15) .
  • Single-Crystal XRD : Resolve polymorphism by growing crystals in ethanol/water (slow evaporation) .
  • DSC/TGA : Analyze thermal stability to identify polymorphic transitions (melting points ±5°C) .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand binding via thermal denaturation .
  • Click Chemistry : Incorporate alkyne tags for pull-down assays and proteomic profiling .
  • Fluorescence Microscopy : Track subcellular localization using BODIPY-conjugated analogs .

Advanced: What strategies mitigate synthetic byproducts?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., 1.2:1 thiol:acetamide) .
  • In Situ Monitoring : Employ ReactIR to detect intermediates and adjust reaction kinetics .
  • Scavenger Resins : Add polymer-bound isocyanates to quench excess reactants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.